molecular formula C10H14BrN5 B1386897 N'-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine CAS No. 1172374-48-9

N'-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine

Cat. No.: B1386897
CAS No.: 1172374-48-9
M. Wt: 284.16 g/mol
InChI Key: CEEQCAATIKZPFC-UHFFFAOYSA-N
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Description

“N’-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine” is a chemical compound that has been mentioned in the context of various research studies . It is related to a class of compounds known as pyrrolo[2,3-d]pyrimidines .


Synthesis Analysis

The synthesis of related compounds has been described in the literature . For instance, a series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ were successfully synthesized in three steps with high yields .

Biochemical Analysis

Biochemical Properties

N’-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potential multi-targeted kinase inhibitor, interacting with enzymes such as EGFR, Her2, VEGFR2, and CDK2 . These interactions are characterized by the compound’s ability to inhibit kinase activity, thereby modulating signal transduction pathways that are critical for cell proliferation and survival.

Cellular Effects

The effects of N’-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine on various cell types and cellular processes are profound. It has been shown to induce cell cycle arrest and apoptosis in cancer cell lines, such as HepG2 cells . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it increases the levels of proapoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

Molecular Mechanism

At the molecular level, N’-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine exerts its effects through specific binding interactions with biomolecules. It acts as an ATP-competitive inhibitor, binding to the ATP-binding sites of target kinases and preventing their activation . This inhibition leads to the disruption of downstream signaling pathways, resulting in altered gene expression and cellular responses. Additionally, the compound’s ability to induce apoptosis is mediated through the activation of caspase pathways and the modulation of pro- and anti-apoptotic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may diminish over extended periods . Long-term exposure to the compound has been associated with sustained inhibition of kinase activity and prolonged induction of apoptosis in vitro .

Dosage Effects in Animal Models

The effects of N’-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

N’-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism primarily involves hepatic enzymes, which facilitate its biotransformation and elimination . Additionally, the compound’s effects on metabolic pathways can influence cellular energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of N’-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues . The compound’s ability to cross cellular membranes and reach intracellular targets is crucial for its biological activity.

Subcellular Localization

N’-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with target kinases and other biomolecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes.

Properties

IUPAC Name

N-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN5/c1-16(2)4-3-12-9-8-7(11)5-13-10(8)15-6-14-9/h5-6H,3-4H2,1-2H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEQCAATIKZPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC=NC2=C1C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine
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N'-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine
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N'-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine
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N'-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine
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N'-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine

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